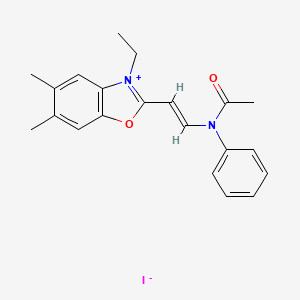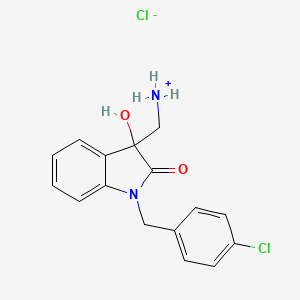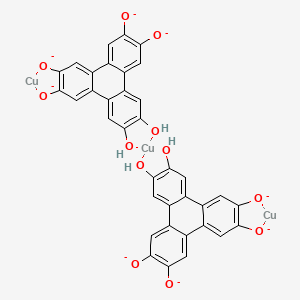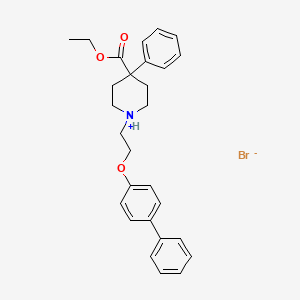
1-(2-(4-Biphenylyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphenol with 2-bromoethylamine to form the intermediate 2-(4-phenylphenoxy)ethylamine. This intermediate is then reacted with ethyl 4-phenylpiperidine-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the piperidine ring, converting it to a piperidine derivative.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Applications De Recherche Scientifique
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The phenyl groups and piperidine ring play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine: Shares a similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidine: Lacks the ethyl ester group.
Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]pyrrolidin-1-ium-4-carboxylate: Similar structure but with a pyrrolidine ring.
Uniqueness: Ethyl 4-Phenyl-1-[2-(4-Phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylatebromide is unique due to its combination of a piperidine ring, phenyl groups, and an ethyl ester.
Propriétés
Numéro CAS |
103097-50-3 |
|---|---|
Formule moléculaire |
C28H32BrNO3 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
ethyl 4-phenyl-1-[2-(4-phenylphenoxy)ethyl]piperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C28H31NO3.BrH/c1-2-31-27(30)28(25-11-7-4-8-12-25)17-19-29(20-18-28)21-22-32-26-15-13-24(14-16-26)23-9-5-3-6-10-23;/h3-16H,2,17-22H2,1H3;1H |
Clé InChI |
MGWJPRPZJJFVAO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC[NH+](CC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)


![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
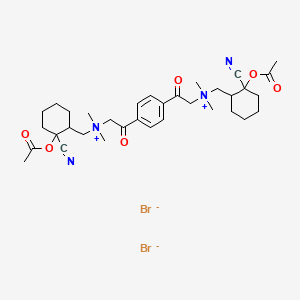
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)

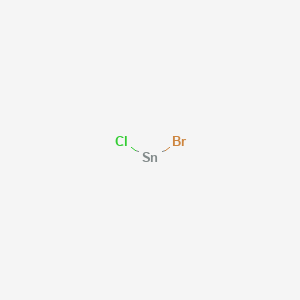
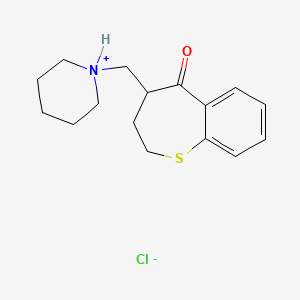
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
